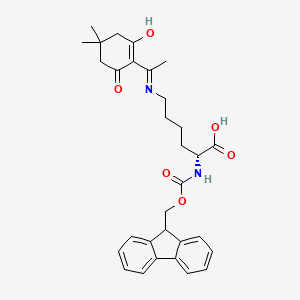

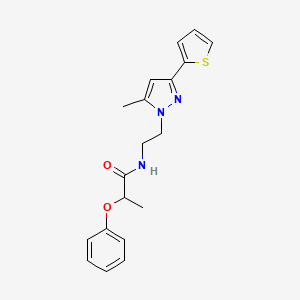

Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound appears to contain a piperazine moiety, which is a common feature in many pharmaceuticals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, and ring-opening of aziridines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography (GC) with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on compounds with structural similarities often focuses on the synthesis of novel derivatives and the exploration of their chemical properties. For instance, studies have developed methodologies for synthesizing compounds with piperazine substitutions and quinazolinone derivatives, demonstrating the flexibility and diversity of organic synthesis techniques in creating molecules with potential biological activity (Fathalla & Pazdera, 2017; Habib et al., 2013). These synthesis strategies can lay the groundwork for producing compounds with specific pharmacological targets.

Antimicrobial Activity

A significant area of application for these compounds is in antimicrobial research, where novel molecules are screened for their potential to inhibit or kill pathogenic microorganisms. Various studies have synthesized and tested derivatives for their antimicrobial properties, finding some compounds to exhibit good or moderate activities against a range of bacteria and fungi (Bektaş et al., 2007; Patel & Shaikh, 2011). These findings highlight the potential of such compounds in developing new antibiotics or antifungal medications.

Mécanisme D'action

Safety and Hazards

Propriétés

Numéro CAS |

896385-67-4 |

|---|---|

Formule moléculaire |

C29H36ClN5O5 |

Poids moléculaire |

570.09 |

Nom IUPAC |

methyl 3-[6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C29H36ClN5O5/c1-40-28(38)21-10-11-24-25(19-21)32-29(39)35(27(24)37)14-4-2-3-9-26(36)31-12-6-13-33-15-17-34(18-16-33)23-8-5-7-22(30)20-23/h5,7-8,10-11,19-20H,2-4,6,9,12-18H2,1H3,(H,31,36)(H,32,39) |

Clé InChI |

HLRHBFCCADLNDV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

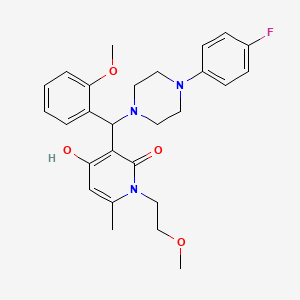

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)

![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)

![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)

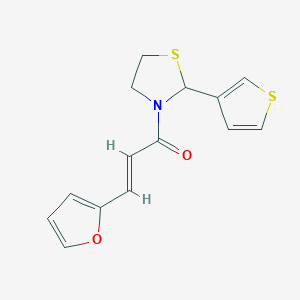

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)